2,3-dimethoxy-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzamide
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Description
This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula is C22H29N3O5S and the molecular weight is 447.55.
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods such as IR, 1 H NMR, 13 C NMR . Further studies can be performed using X-ray crystallography .Chemical Reactions Analysis
The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods such as IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods . The molecular formula is C22H29N3O5S and the molecular weight is 447.55.Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase . Acetylcholinesterase is an enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a crucial role in nerve signal transmission .
Mode of Action
Related compounds have been shown to inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission .
Biochemical Pathways
Acetylcholinesterase inhibitors generally affect the cholinergic pathway, which is involved in learning and memory .
Result of Action
Acetylcholinesterase inhibitors, by increasing acetylcholine levels, can enhance cholinergic neurotransmission, potentially improving cognitive function .
properties
IUPAC Name |
2,3-dimethoxy-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-29-20-11-6-10-19(21(20)30-2)22(26)23-12-7-17-31(27,28)25-15-13-24(14-16-25)18-8-4-3-5-9-18/h3-6,8-11H,7,12-17H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCNPRBKLCJIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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